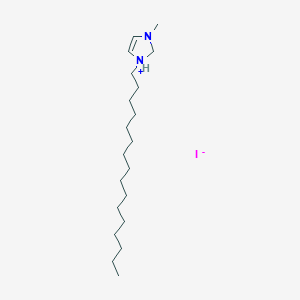
1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the synthesis of ionic liquids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with 1-iodohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for purification and quality control is common to maintain consistency in production.
化学反応の分析
Types of Reactions: 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include various substituted imidazolium salts.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
科学的研究の応用
1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of ionic liquids, which are important solvents and catalysts in green chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: The surfactant properties are utilized in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide primarily involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity. The compound can also interact with proteins and enzymes, affecting their function and stability.
類似化合物との比較
- 1-Hexadecyl-3-methylimidazolium bromide
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Hexadecyl-3-methylimidazolium sulfate
Comparison: 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its bromide, chloride, and sulfate counterparts. The iodide ion is larger and less nucleophilic, which can affect the compound’s behavior in substitution reactions and its overall stability.
特性
CAS番号 |
878550-42-6 |
|---|---|
分子式 |
C20H41IN2 |
分子量 |
436.5 g/mol |
IUPAC名 |
1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C20H40N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H |
InChIキー |
MPYMGRBOJUDOKV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
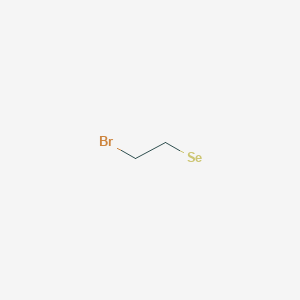
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)
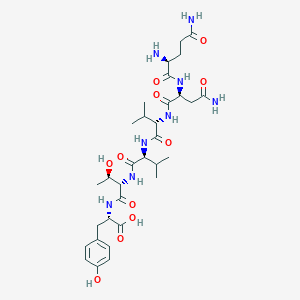
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
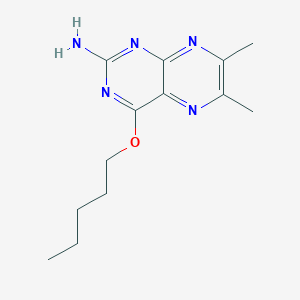
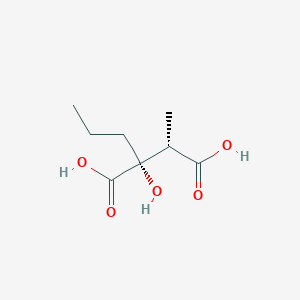


![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)
